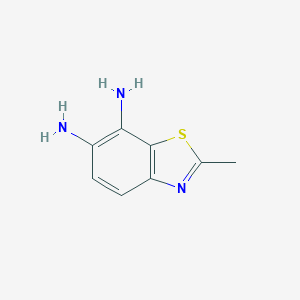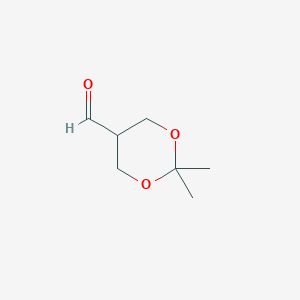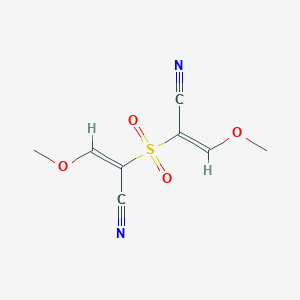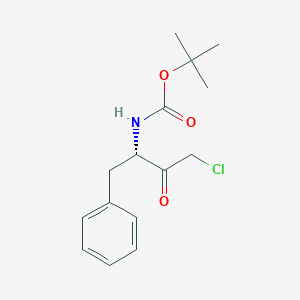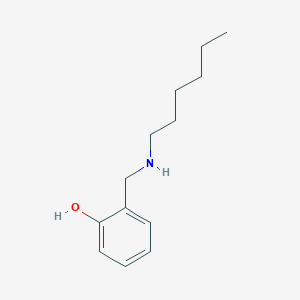![molecular formula C15H24N6O2 B009068 2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol CAS No. 100557-08-2](/img/structure/B9068.png)
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol, commonly known as BTTPAE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTTPAE belongs to the class of triazolopyrimidine derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of BTTPAE is not fully understood, but it is believed to act through multiple pathways. In cancer research, BTTPAE has been shown to inhibit the activity of specific enzymes that are involved in cell proliferation and survival. In inflammation, BTTPAE has been found to inhibit the production of inflammatory cytokines by blocking specific signaling pathways. In neurological disorders, BTTPAE has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of these disorders.
Effets Biochimiques Et Physiologiques
BTTPAE has been found to have various biochemical and physiological effects in different studies. In cancer research, BTTPAE has been shown to induce apoptosis by activating specific enzymes that are involved in this process. In inflammation, BTTPAE has been found to reduce the production of inflammatory cytokines by blocking specific signaling pathways. In neurological disorders, BTTPAE has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BTTPAE in lab experiments include its potential therapeutic applications in various fields of science, its ability to inhibit specific enzymes and signaling pathways, and its neuroprotective effects. However, the limitations of using BTTPAE in lab experiments include its complex synthesis process, limited availability, and lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions that can be explored in the study of BTTPAE. In cancer research, further studies can be conducted to investigate the potential of BTTPAE as an anticancer agent in different types of cancer. In inflammation, more research can be done to understand the specific signaling pathways that are affected by BTTPAE and how it can be used to treat various inflammatory disorders. In neurological disorders, further studies can be conducted to investigate the potential of BTTPAE as a neuroprotective agent and its ability to improve cognitive function.
Conclusion:
BTTPAE is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various fields of science. Its complex synthesis process and limited availability have posed challenges in its study, but its potential as an anticancer agent, anti-inflammatory agent, and neuroprotective agent make it a promising candidate for further research. The understanding of its mechanism of action and the exploration of future directions can provide valuable insights into the potential therapeutic applications of BTTPAE.
Méthodes De Synthèse
The synthesis of BTTPAE involves a multi-step process that includes the reaction of 4-bromomethyl-7-morpholinyltriazolo[1,5-a]pyrimidine with butylamine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
BTTPAE has been extensively studied for its potential therapeutic applications in various fields of science. In cancer research, BTTPAE has shown promising results as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis. Inflammation is another area where BTTPAE has been studied, and it has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In neurological disorders, BTTPAE has shown neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
100557-08-2 |
|---|---|
Nom du produit |
2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol |
Formule moléculaire |
C15H24N6O2 |
Poids moléculaire |
320.39 g/mol |
Nom IUPAC |
2-[butyl-(5-morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethanol |
InChI |
InChI=1S/C15H24N6O2/c1-2-3-4-20(5-8-22)14-11-13(19-6-9-23-10-7-19)18-15-16-12-17-21(14)15/h11-12,22H,2-10H2,1H3 |
Clé InChI |
KISUXSFXQRSZSR-UHFFFAOYSA-N |
SMILES |
CCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCOCC3 |
SMILES canonique |
CCCCN(CCO)C1=CC(=NC2=NC=NN12)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



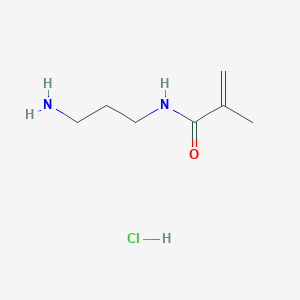
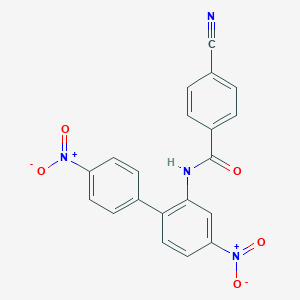
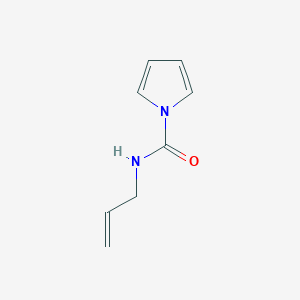
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)



